4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15285617
InChI: InChI=1S/C21H25N3O2/c1-16-7-2-3-8-17(16)15-24-19-10-5-4-9-18(19)23-20(24)12-13-22-21(26)11-6-14-25/h2-5,7-10,25H,6,11-15H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

CAS No.:

Cat. No.: VC15285617

Molecular Formula: C21H25N3O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide -

Specification

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
IUPAC Name 4-hydroxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide
Standard InChI InChI=1S/C21H25N3O2/c1-16-7-2-3-8-17(16)15-24-19-10-5-4-9-18(19)23-20(24)12-13-22-21(26)11-6-14-25/h2-5,7-10,25H,6,11-15H2,1H3,(H,22,26)
Standard InChI Key FRQVROSBVWBEDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO

Introduction

4-Hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is a complex organic compound belonging to the class of benzimidazole derivatives. It features a hydroxy group attached to a butanamide chain and a benzimidazole ring with a methylbenzyl substituent, contributing to its structural complexity and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide typically involves multi-step chemical reactions. Common methods include the use of commercially available precursors through various synthetic routes. The process may require specific conditions such as controlled temperatures, solvents, and catalysts to ensure desired product formation.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are crucial for achieving desired product yields.

Biological Activities and Potential Therapeutic Applications

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzimidazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, which may contribute to its therapeutic potential.

Preliminary studies suggest that this compound may modulate enzyme activity through hydrogen bonding facilitated by the hydroxy group. The precise mechanisms underlying these biological activities are still under investigation but may involve interactions at the molecular level that alter cellular pathways.

Comparison with Similar Compounds

Similar benzimidazole derivatives have been studied for their antimicrobial and anticancer properties. For example, 2-mercaptobenzimidazole derivatives have shown significant antimicrobial and anticancer activities against various bacterial and fungal strains, as well as human cancer cell lines .

CompoundBiological ActivityTarget
4-Hydroxy-N-{2-[1-(2-Methylbenzyl)-1H-Benzimidazol-2-yl]ethyl}butanamideAntimicrobial, AnticancerEnzymes, Receptors
2-Mercaptobenzimidazole DerivativesAntimicrobial, AnticancerDHFR, Cancer Cell Lines

Future Research Directions

Future studies should focus on further elucidating the mechanisms of action of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide and exploring its potential as a therapeutic agent. This could involve in-depth molecular modeling and biological evaluation against a broader range of targets.

Given the complexity of its structure and the potential for diverse biological interactions, this compound presents a promising area of research in medicinal chemistry and drug development.

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